molecular formula C11H9N5O B2378457 4-((9H-purin-6-yl)oxy)aniline CAS No. 500282-25-7

4-((9H-purin-6-yl)oxy)aniline

Cat. No.: B2378457
CAS No.: 500282-25-7
M. Wt: 227.227
InChI Key: ZZDVUPHUXKIONA-UHFFFAOYSA-N
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Description

4-((9H-purin-6-yl)oxy)aniline is a chemical compound that belongs to the class of purine derivatives. It features a purine ring system attached to an aniline moiety via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((9H-purin-6-yl)oxy)aniline typically involves the reaction of 6-chloropurine with 4-aminophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the phenolic oxygen, forming the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-((9H-purin-6-yl)oxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions:

    Oxidation: H2O2 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

4-((9H-purin-6-yl)oxy)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((9H-purin-6-yl)oxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

    6-Morpholin-4-yl-9H-purine: Another purine derivative with similar structural features.

    2,6-Diamine-9H-purine derivatives: Known for their antitumor activities.

Comparison: 4-((9H-purin-6-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(7H-purin-6-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,12H2,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDVUPHUXKIONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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